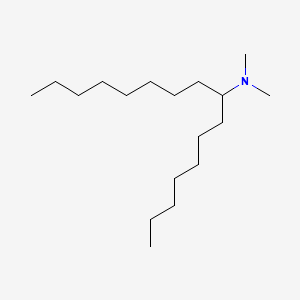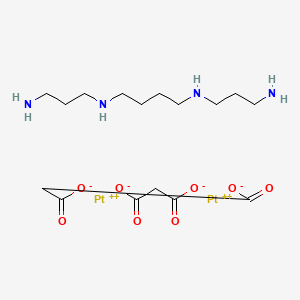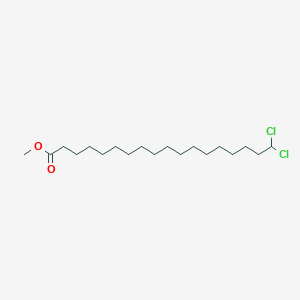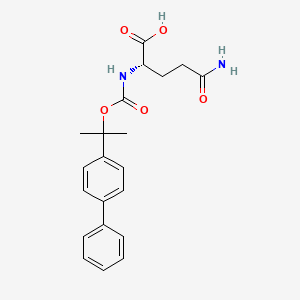
N2-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, which is a common motif in organic chemistry, linked to a glutamine derivative. The presence of the biphenyl group imparts significant stability and reactivity to the molecule, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine typically involves a multi-step process. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This step involves the coupling of a boronic acid derivative of biphenyl with a halogenated precursor of L-glutamine.
Protection and Deprotection Steps: To ensure the selective reaction of functional groups, protecting groups such as tert-butyloxycarbonyl (Boc) may be used.
Industrial Production Methods
Industrial production of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the glutamine moiety, potentially altering its reactivity and biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl group can yield biphenyl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers, coatings, and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the glutamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N2-(1,1’-Biphenyl-4-ylcarbonyl)-N1-[2-(4-fluorophenyl)-1,1-dimethylethyl]-L-α-glutamine: This compound shares a similar biphenyl structure but includes a fluorophenyl group, which can alter its reactivity and biological activity.
N- [3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4-Ylmethyl)Propanoyl]Alanine: Another related compound with a biphenyl group, used in different biological and chemical applications.
Uniqueness
N2-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-glutamine is unique due to its specific combination of a biphenyl group and a glutamine derivative. This structure imparts distinct stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
25692-86-8 |
|---|---|
Molecular Formula |
C21H24N2O5 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S)-5-amino-5-oxo-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,28-20(27)23-17(19(25)26)12-13-18(22)24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,17H,12-13H2,1-2H3,(H2,22,24)(H,23,27)(H,25,26)/t17-/m0/s1 |
InChI Key |
BQPZWQIOIKVHCC-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13785160.png)
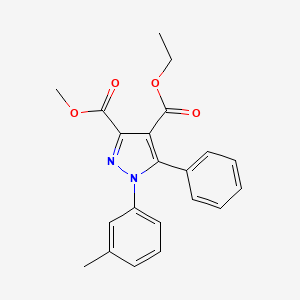
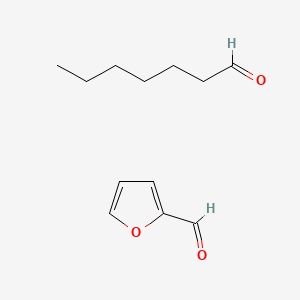
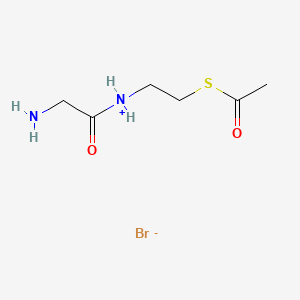


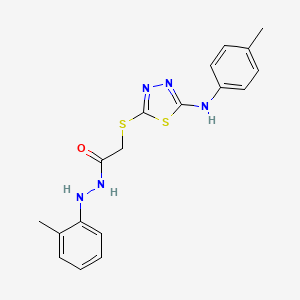
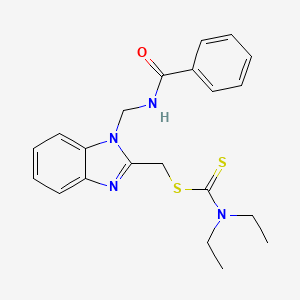
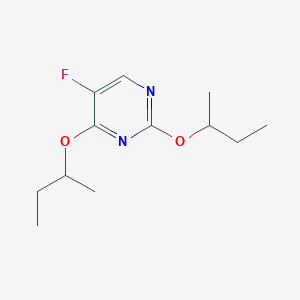
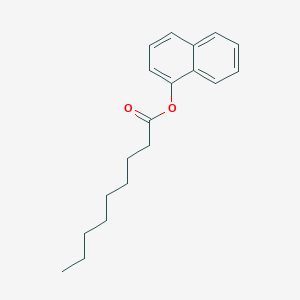
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
